An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromooctafluorobutane
An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromooctafluorobutane (C4Br2F8) is a perfluorinated organic compound of significant interest in various fields, including materials science and as a potential building block in medicinal chemistry. The presence of a fully fluorinated carbon backbone and two terminal bromine atoms imparts unique chemical and physical properties to the molecule. This technical guide provides a comprehensive overview of the known chemical properties of 1,4-dibromooctafluorobutane, including its physical characteristics, reactivity, stability, and spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Chemical and Physical Properties
1,4-Dibromooctafluorobutane is a dense, non-polar liquid at room temperature. The high degree of fluorination significantly influences its physical properties, leading to a high molecular weight and density compared to its non-fluorinated analog. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4Br2F8 | [1] |
| Molecular Weight | 359.84 g/mol | [1] |
| Appearance | Clear, colorless to almost colorless liquid | |
| Density | 2.098 g/cm³ | [2] |
| Boiling Point | 97 °C | [2] |
| Flash Point | 96-98°C | [2] |
| Solubility | Insoluble in water; Soluble in many organic solvents. | |
| CAS Number | 335-48-8 | [1] |
Table 1: Physical and Chemical Properties of 1,4-Dibromooctafluorobutane
Reactivity and Stability
The chemical behavior of 1,4-dibromooctafluorobutane is dominated by the presence of the carbon-bromine bonds and the highly stable perfluorinated carbon chain.
Reactivity of the Carbon-Bromine Bond
The C-Br bonds in 1,4-dibromooctafluorobutane are the primary sites of chemical reactivity. Similar to other halogenoalkanes, these bonds are susceptible to nucleophilic substitution reactions.[3][4][5] The carbon atoms attached to the bromine atoms are electrophilic due to the electron-withdrawing nature of both the bromine and the adjacent difluoromethylene groups.
Stability of the Perfluorinated Backbone
Perfluorinated carbon chains are known for their exceptional thermal and chemical stability.[6][7][8] The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the inertness of the perfluoroalkyl backbone. Studies on the thermal decomposition of various per- and polyfluoroalkyl substances (PFAS) indicate that perfluorinated alkanes are significantly more stable than their functionalized counterparts.[6][7] Decomposition of perfluoroalkyl carboxylic acids can begin at temperatures as low as 150-200 °C, while perfluoroalkanesulfonic acids require much higher temperatures (≥450 °C) to decompose.[6][7] Given that 1,4-dibromooctafluorobutane lacks more labile functional groups, it is expected to exhibit high thermal stability, likely decomposing at temperatures well above its boiling point. The initial step in its thermal decomposition would likely involve the homolytic cleavage of the weaker C-Br bonds.
Spectroscopic Properties
The structural features of 1,4-dibromooctafluorobutane give rise to a characteristic spectroscopic signature. While a comprehensive set of experimental spectra is not available in the public domain, the expected features can be predicted based on the known properties of similar compounds.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[9] For 1,4-dibromooctafluorobutane, two distinct fluorine environments are expected, leading to two main signals in the ¹⁹F NMR spectrum. The fluorine atoms on the carbons adjacent to the bromine atoms (C1 and C4) would be in one environment, and the fluorine atoms on the internal carbons (C2 and C3) would be in another. The chemical shifts of -CF₂- groups typically appear in the range of +80 to +140 ppm relative to CFCl₃.[9] The signals would likely exhibit complex splitting patterns due to F-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-dibromooctafluorobutane is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1300 cm⁻¹. The C-Br stretching vibrations would appear at lower frequencies, generally in the range of 500-600 cm⁻¹. The IR spectrum of the non-fluorinated analog, 1,4-dibromobutane, shows characteristic C-H stretching and bending vibrations, which would be absent in the spectrum of the perfluorinated compound.[10][11][12]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, 1,4-dibromooctafluorobutane would be expected to show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion and bromine-containing fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[13][14][15] This would result in an M:M+2:M+4 peak ratio of approximately 1:2:1. Fragmentation would likely involve the cleavage of the C-Br and C-C bonds. Common fragments would include the loss of a bromine atom ([M-Br]⁺) and cleavage of the carbon chain.[13][14][16]
Experimental Protocols (Hypothetical)
While specific, validated experimental protocols for 1,4-dibromooctafluorobutane are not detailed in the available literature, the following sections provide hypothetical procedures based on established methods for analogous compounds.
Synthesis of 1,4-Dibromooctafluorobutane
A plausible synthetic route to 1,4-dibromooctafluorobutane could involve the free-radical addition of bromine to octafluoro-1,3-butadiene. An alternative approach could be the reaction of octafluoroadipoyl chloride with a suitable brominating agent.
Hypothetical Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with octafluoro-1,3-butadiene in a suitable inert solvent (e.g., a perfluorinated solvent).
-
Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of the diene at a controlled temperature, potentially with UV irradiation to initiate the radical reaction.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,4-dibromooctafluorobutane.[17]
Purification by Fractional Distillation
Due to its relatively high boiling point, purification of 1,4-dibromooctafluorobutane is best achieved by vacuum distillation to prevent potential decomposition at higher temperatures.[17]
Hypothetical Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. All glass joints should be properly sealed.
-
Distillation: The crude 1,4-dibromooctafluorobutane is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure.
-
Fraction Collection: The flask is heated gently. The fraction distilling at the expected boiling point for the given pressure is collected as the purified product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of 1,4-dibromooctafluorobutane due to its volatility.
Hypothetical Experimental Protocol:
-
Sample Preparation: A dilute solution of 1,4-dibromooctafluorobutane is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.[18]
-
GC Conditions: A gas chromatograph equipped with a capillary column suitable for halogenated compounds (e.g., a DB-5ms or equivalent) is used. The oven temperature is programmed to start at a low temperature and ramp up to ensure good separation. The injector and transfer line temperatures are set appropriately.[19][20][21]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain the mass spectrum for identification and in selected ion monitoring (SIM) mode for quantification if required.[19][20]
Applications in Research and Drug Development
The unique properties of 1,4-dibromooctafluorobutane make it a molecule of interest for various applications. Its high density and thermal stability are advantageous in materials science, potentially for use as a specialty solvent, hydraulic fluid, or heat transfer agent. In the context of drug development, the incorporation of a perfluorinated moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The perfluorinated chain can enhance metabolic stability, lipophilicity, and binding affinity. The two bromine atoms in 1,4-dibromooctafluorobutane serve as reactive handles, allowing for its incorporation into larger molecules as a perfluorinated linker. This could be a valuable strategy for the design of novel therapeutic agents with improved properties.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 1,4-dibromooctafluorobutane.
Caption: A logical workflow for the synthesis and purification of 1,4-Dibromooctafluorobutane.
Safety and Handling
1,4-Dibromooctafluorobutane is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1,4-Dibromooctafluorobutane | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. Butane, 1,4-dibromo- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dibromobutane(110-52-1) IR Spectrum [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. whitman.edu [whitman.edu]
- 16. par.nsf.gov [par.nsf.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
